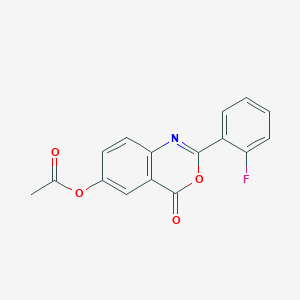
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment une sulfone, un benzyle et un groupe propoxybenzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide implique généralement plusieurs étapes :
Formation du groupe sulfone : Le matériau de départ, le tétrahydrothiophène, est oxydé pour former du tétrahydrothiophène-1,1-dioxyde en utilisant un agent oxydant tel que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Benzylation : L’intermédiaire est ensuite mis en réaction avec du chlorure de 4-éthylbenzyle en présence d’une base comme l’hydrure de sodium pour introduire le groupe benzyle.
Amidation : L’étape finale implique la réaction de l’intermédiaire avec le chlorure de 3-propoxybenzoyle en présence d’une base telle que la triéthylamine pour former la benzamide désirée.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l’utilisation d’un criblage à haut débit pour identifier les catalyseurs et les réactifs les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfone peut être oxydé davantage dans des conditions oxydantes fortes.
Réduction : Le composé peut être réduit pour former le sulfure ou le sulfoxyde correspondant.
Substitution : Les groupes benzyle et propoxy peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Réactifs halogénés, nucléophiles comme les amines ou les alcools.
Produits principaux
Oxydation : États d’oxydation plus élevés de la sulfone.
Réduction : Dérivés du sulfure ou du sulfoxyde.
Substitution : Différents benzamides et dérivés de la sulfone substitués.
Applications De Recherche Scientifique
Chimie
En chimie, N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes et voies de réaction.
Biologie et médecine
En biologie et en médecine, ce composé peut présenter une activité biologique qui pourrait être exploitée à des fins thérapeutiques. Par exemple, il pourrait être étudié pour son potentiel en tant qu’inhibiteur enzymatique ou en tant que ligand pour des études de liaison aux récepteurs.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue. Il pourrait également trouver des applications dans la production de produits chimiques de spécialité.
Mécanisme D'action
Le mécanisme par lequel N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide exerce ses effets dépendrait de son application spécifique. Par exemple, s’il était utilisé comme inhibiteur enzymatique, il pourrait se lier au site actif de l’enzyme, empêchant la liaison du substrat et la catalyse ultérieure. Les cibles moléculaires et les voies impliquées seraient identifiées grâce à des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-benzyl-3-propoxybenzamide : Manque le groupe éthyle sur la partie benzyle.
N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-méthylbenzyl)-3-propoxybenzamide : Contient un groupe méthyle au lieu d’un groupe éthyle sur la partie benzyle.
Unicité
N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide est unique en raison de la présence du groupe éthyle sur la partie benzyle, ce qui peut conférer des propriétés stériques et électroniques différentes par rapport à ses analogues. Cette unicité peut influencer sa réactivité, son affinité de liaison et son activité biologique globale.
En comprenant la synthèse détaillée, les réactions, les applications et les mécanismes d’action de N-(1,1-dioxidotetrahydrothiophén-3-yl)-N-(4-éthylbenzyl)-3-propoxybenzamide, les chercheurs peuvent mieux explorer son potentiel dans divers domaines scientifiques et industriels.
Propriétés
Formule moléculaire |
C23H29NO4S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H29NO4S/c1-3-13-28-22-7-5-6-20(15-22)23(25)24(21-12-14-29(26,27)17-21)16-19-10-8-18(4-2)9-11-19/h5-11,15,21H,3-4,12-14,16-17H2,1-2H3 |
Clé InChI |
ZDKZISKENAVIDA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595752.png)
![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate](/img/structure/B11595758.png)
![5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11595762.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11595767.png)
![(2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11595786.png)
![(3Z)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11595799.png)
![7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11595803.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11595813.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595825.png)


![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11595861.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595864.png)
![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11595868.png)
